molecular formula C9H9N3O3 B11894667 6-Methoxy-2-methyl-7-nitro-2H-indazole CAS No. 61063-10-3

6-Methoxy-2-methyl-7-nitro-2H-indazole

Cat. No.: B11894667
CAS No.: 61063-10-3
M. Wt: 207.19 g/mol
InChI Key: SEBFLVXZMDZONP-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-7-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-7-nitro-2H-indazole can be achieved through various methods. One common approach involves the nitration of 6-methoxy-2-methylindazole. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the 7-position of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-7-nitro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-2-methyl-7-nitro-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-7-nitro-2H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-nitro-2H-indazole: Lacks the methoxy group at the 6-position.

    6-Methoxy-2-methyl-2H-indazole: Lacks the nitro group at the 7-position.

    7-Nitro-2H-indazole: Lacks both the methoxy and methyl groups.

Uniqueness

6-Methoxy-2-methyl-7-nitro-2H-indazole is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61063-10-3

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

6-methoxy-2-methyl-7-nitroindazole

InChI

InChI=1S/C9H9N3O3/c1-11-5-6-3-4-7(15-2)9(12(13)14)8(6)10-11/h3-5H,1-2H3

InChI Key

SEBFLVXZMDZONP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC(=C(C2=N1)[N+](=O)[O-])OC

Origin of Product

United States

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